molecular formula C26H24N4O4S2 B2601646 (Z)-5-(4-methoxybenzylidene)-2-(4-((E)-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 39631-46-4

(Z)-5-(4-methoxybenzylidene)-2-(4-((E)-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2601646
CAS No.: 39631-46-4
M. Wt: 520.62
InChI Key: VPUDXKWBIQYNHI-KBNZVFGVSA-N
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Description

(Z)-5-(4-methoxybenzylidene)-2-(4-((E)-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C26H24N4O4S2 and its molecular weight is 520.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

The compound (Z)-5-(4-methoxybenzylidene)-2-(4-((E)-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)thiazol-4(5H)-one and its derivatives are synthesized through various methods, including reactions of substituted thiazoles with piperazine, nucleophilic substitution, and Knoevenagel condensation. These methods result in a range of structurally related compounds with potential for various applications (Mhaske et al., 2014), (PansareDattatraya & Devan, 2015).

Antimicrobial Activity

These compounds have been studied for their antimicrobial properties. Several studies have shown that these compounds, particularly their derivatives, exhibit moderate to good antimicrobial activity against a range of bacterial and fungal strains. This makes them potential candidates for the development of new antimicrobial agents (Bektaş et al., 2007), (PansareDattatraya & Devan, 2015), (Amr et al., 2016).

Anticancer Activity

Certain derivatives of this compound have shown potential anticancer activity. Studies suggest that specific derivations can induce cytotoxic effects in cancer cells, making them interesting subjects for further research in cancer treatment (Chinh et al., 2021), (Pansare, Shelke & Shinde, 2017).

Other Applications

The synthesized compounds also exhibit other biological activities, such as enzyme inhibition and potential use in photodynamic therapy. These diverse biological activities indicate the potential of these compounds in various therapeutic areas (Gul et al., 2019), (Pişkin, Canpolat & Öztürk, 2020).

Properties

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-[4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S2/c1-33-19-7-3-17(4-8-19)15-21-23(31)27-25(35-21)29-11-13-30(14-12-29)26-28-24(32)22(36-26)16-18-5-9-20(34-2)10-6-18/h3-10,15-16H,11-14H2,1-2H3/b21-15-,22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUDXKWBIQYNHI-KBNZVFGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=NC(=O)C(=CC5=CC=C(C=C5)OC)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=NC(=O)/C(=C/C5=CC=C(C=C5)OC)/S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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